(R)-3-hydroxyicosanoyl-CoA

Very-long-chain fatty acid biosynthesis Microsomal elongase Enzyme stereospecificity

Procure (R)-3-hydroxyicosanoyl-CoA (CAS 226558-56-1) as the stereochemically defined substrate for microsomal VLCFA elongation and peroxisomal β-oxidation assays. The (R)-configuration at C3 is essential for engaging dehydrase and dehydrogenase enzymes, whereas the (S)-enantiomer is inactive. This C20 chain-length intermediate enters directly at the dehydrase step, enabling isolated kinetic analysis of terminal elongation reactions. Use as an authentic LC-MS/MS reference standard to quantify endogenous 3-hydroxyacyl-CoA intermediates in metabolic disorder studies.

Molecular Formula C41H74N7O18P3S
Molecular Weight 1078.1 g/mol
Cat. No. B15551762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-hydroxyicosanoyl-CoA
Molecular FormulaC41H74N7O18P3S
Molecular Weight1078.1 g/mol
Structural Identifiers
InChIInChI=1S/C41H74N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,49,52-53H,4-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t29-,30-,34-,35-,36+,40-/m1/s1
InChIKeyKNSVYMFEJLUJST-AFMYZWIISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Hydroxyicosanoyl-CoA: A Defined Stereospecific C20 3-Hydroxy Fatty Acyl-CoA for VLCFA Metabolism and β-Oxidation Research


(R)-3-Hydroxyicosanoyl-CoA is a chiral 3-hydroxy fatty acyl-coenzyme A thioester formed by the formal condensation of the thiol group of coenzyme A with the carboxy group of (R)-3-hydroxyicosananoic acid [1]. This C41H74N7O18P3S compound (molecular weight 1078.05 g/mol; CAS 226558-56-1) serves as an obligate intermediate in very-long-chain fatty acid (VLCFA) elongation and peroxisomal β-oxidation pathways [1][2]. It is endogenously present as a human metabolite and Saccharomyces cerevisiae metabolite [2].

Why (R)-3-Hydroxyicosanoyl-CoA Cannot Be Replaced by Alternative 3-Hydroxyacyl-CoA Analogs in Experimental Design


The biological recognition and metabolic routing of 3-hydroxyacyl-CoA intermediates are stringently governed by two independent selectivity filters: stereochemical configuration at the C3 hydroxyl position and acyl chain length. Substitution with the (3S)-enantiomer (CAS 226558-54-9) fails to engage the (R)-specific dehydrase and dehydrogenase enzymes that constitute the core catalytic machinery of VLCFA elongation and peroxisomal β-oxidation [1][2]. Similarly, using shorter-chain (e.g., C16 3-hydroxyhexadecanoyl-CoA) or longer-chain (e.g., C22 3-hydroxydocosanoyl-CoA) analogs alters substrate binding affinity and may bypass critical chain-length-dependent regulatory checkpoints, confounding interpretation of metabolic flux or enzyme kinetic studies [3]. The following evidence quantifies why this specific stereoisomer and chain-length combination is non-substitutable.

(R)-3-Hydroxyicosanoyl-CoA: Quantitative Differential Evidence for Scientific Selection


(R)-3-Hydroxyicosanoyl-CoA vs. (S)-Enantiomer: Stereospecific Dehydrase Utilization in VLCFA Synthesis

In rat brain microsomal VLCFA elongation assays using chemically synthesized [1-14C] (R,S) 3-hydroxyeicosanoyl-CoA, the 3-hydroxyacyl-CoA dehydrase exclusively utilized the (R)-enantiomer as substrate. The (S)-enantiomer was not processed, establishing absolute stereochemical discrimination [1]. Furthermore, elongation of (R) 3-hydroxyeicosanoyl-CoA yielded saturated VLCFA acyl-CoA products, confirming productive metabolic routing through the full elongase complex [1].

Very-long-chain fatty acid biosynthesis Microsomal elongase Enzyme stereospecificity Lipid metabolism

(R)-3-Hydroxyicosanoyl-CoA Kinetic Parameters: Defined Dehydrase Activity in Brain VLCFA Elongation

Kinetic analysis of rat brain microsomal 3-hydroxyacyl-CoA dehydrase activity using [1-14C] 3-hydroxyeicosanoyl-CoA revealed a Vmax of 20 nmol/min/mg microsomal protein and an apparent Km of 44 µM for the dehydration reaction [1]. The forward dehydration rate constant (k_forward) was 0.045 min⁻¹, while the reverse hydration rate constant (k_reverse) was 0.025 min⁻¹, indicating thermodynamically favorable progression toward trans-2,3-enoyl-CoA formation [1].

Enzyme kinetics Microsomal elongase VLCFA synthesis Substrate affinity

(R)-3-Hydroxyicosanoyl-CoA vs. C18-CoA and C20-CoA Primers: Comparable Elongation Efficiency in Plant Microsomal Systems

In leek (Allium porrum) microsomal elongase assays, (R,S) 3-hydroxyicosanoyl-CoA was elongated with the same efficiency as stearoyl-CoA (C20:0-CoA) when used as primer in the presence of [2-14C] malonyl-CoA and NADPH [1]. Elongation increased as a function of time (up to 20 min), microsomal protein concentration (up to 30 µg), and substrate concentration (up to 16 µM), producing saturated straight-chain acyl-CoA products [1]. No 3-oxoacyl-CoA synthase activity was detected with 3-hydroxyicosanoyl-CoA, confirming that this intermediate enters the elongase complex exclusively at the dehydrase step, not at the condensing enzyme level [1].

Plant lipid biochemistry Microsomal elongase VLCFA synthesis Substrate utilization

(R)-3-Hydroxyicosanoyl-CoA Metabolic Routing: Differential Elongation Rescue in Trembler Mouse VLCFA Deficiency Model

In the Trembler mouse model of peripheral nervous system (PNS) VLCFA deficiency, microsomes from mutant animals synthesized normal amounts of C22-CoA when provided with 3-hydroxyeicosanoyl-CoA (3-OHC20-CoA) as substrate, despite exhibiting impaired C20-CoA formation from C18-CoA precursors [1]. Hydroxyacyl-CoA dehydrase and enoyl-CoA reductase activities were higher in Trembler microsomes than in controls across all developmental stages examined [1]. C20-CoA elongation led to normal C22-CoA and C24-CoA formation in the mutant, whereas C20-CoA formation from C18-CoA was consistently lower [1]. This identifies the C18-CoA condensing enzyme, not the dehydrase or reductase, as the deficient step in this disease model [1].

VLCFA deficiency Peripheral nervous system Disease model Metabolic bypass

(R)-3-Hydroxyicosanoyl-CoA Physicochemical Profile: High Hydrophobicity and Limited Aqueous Solubility Require Controlled Formulation

3-Hydroxyicosanoyl-CoA is a very hydrophobic molecule, practically insoluble in water, and relatively neutral [1]. The compound possesses a topological polar surface area (TPSA) of 385.93 Ų, a calculated van der Waals molecular volume of 953.72 ų, 70 heavy atoms, and 38 rotatable bonds [2]. These properties necessitate careful solvent selection for in vitro assays, with typical formulations employing DMSO or PEG300-based vehicles [3]. The compound's limited aqueous solubility distinguishes it from shorter-chain 3-hydroxyacyl-CoA analogs (e.g., C16 or shorter), which exhibit progressively greater water solubility with decreasing chain length.

Physicochemical properties Formulation Solubility Handling

(R)-3-Hydroxyicosanoyl-CoA: High-Value Research and Industrial Application Scenarios


In Vitro VLCFA Elongase Complex Dissection and Partial Reaction Analysis

Use (R)-3-hydroxyicosanoyl-CoA as a defined intermediate substrate to isolate and characterize the 3-hydroxyacyl-CoA dehydrase and enoyl-CoA reductase partial reactions of the microsomal elongase complex. The compound enters exclusively at the dehydrase step, bypassing the condensing enzyme, enabling separate kinetic analysis of the terminal elongation reactions in mammalian brain, plant, or yeast systems [1][2]. Recommended substrate concentration range: up to 16-44 µM based on reported Km (44 µM) and linear elongation response (up to 16 µM) [1][2].

Metabolic Bypass Studies in VLCFA Deficiency Disease Models

Employ (R)-3-hydroxyicosanoyl-CoA in ex vivo microsomal assays to test whether metabolic lesions in VLCFA synthesis or β-oxidation disorders reside upstream (condensing enzyme) or downstream (dehydrase/reductase) of the 3-hydroxyacyl-CoA intermediate. As demonstrated in the Trembler mouse PNS VLCFA deficiency model, normal C22-CoA synthesis from 3-OHC20-CoA localizes the defect specifically to the C18-CoA condensing enzyme step [3].

Stereochemical Specificity Controls in 3-Hydroxyacyl-CoA Enzyme Assays

Use the (R)-enantiomer as the active substrate and the (S)-enantiomer (CAS 226558-54-9) as a negative control in assays of (R)-specific 3-hydroxyacyl-CoA dehydrases (EC 4.2.1.134) or dehydrogenases (EC 1.1.1.35) [1]. This enantiomeric pair provides an internal stereochemical specificity control essential for validating that observed activity derives from the target (R)-specific enzyme rather than non-specific hydrolysis or contaminating (S)-specific activities [4].

Reference Standard for Long-Chain 3-Hydroxyacyl-CoA Analytical Method Development

Utilize (R)-3-hydroxyicosanoyl-CoA as an authentic reference standard for developing and validating LC-MS/MS or HPLC methods to detect and quantify long-chain 3-hydroxyacyl-CoA intermediates in biological matrices. The defined molecular mass (1078.05 g/mol) and characteristic fragmentation pattern facilitate accurate identification of endogenous C20 3-hydroxyacyl-CoA species in metabolomics studies of fatty acid oxidation disorders [5].

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